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1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one

Cat. No.: B11912453
CAS No.: 76181-34-5
M. Wt: 172.22 g/mol
InChI Key: HHLYFOFIPKVXNS-UHFFFAOYSA-N
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Description

Contextualization of Dihydronaphthalene Frameworks in Synthetic Organic Chemistry

Dihydronaphthalene frameworks are bicyclic hydrocarbon structures that serve as versatile building blocks in the synthesis of a wide array of organic compounds. These frameworks are integral to many natural products and have been the focus of numerous synthetic strategies due to their potential for further functionalization. nih.govorganic-chemistry.org The partially saturated nature of the dihydronaphthalene ring allows for a variety of chemical transformations, including electrophilic additions, cycloadditions, and oxidation-reduction reactions, making it a valuable scaffold for constructing complex polycyclic systems. nih.gov

The synthesis of dihydronaphthalene derivatives can be achieved through several methods, including the intramolecular Diels-Alder reactions of styrene-ynes and acid-catalyzed cyclizations. nih.gov For instance, aryldihydronaphthalenes (ADHNs), an important subclass, are found in many bioactive compounds and are often synthesized via oxidative coupling reactions or transition metal-catalyzed cyclizations. nih.gov The specific substitution pattern on the dihydronaphthalene ring can be controlled by the choice of starting materials and reaction conditions, allowing for the targeted synthesis of specific isomers.

Importance of the Ethanone (B97240) Functional Group in Chemical Transformations

The ethanone (or acetyl) group, a simple ketone, is a cornerstone functional group in organic chemistry due to its reactivity and versatility in chemical transformations. The carbonyl carbon of the ethanone group is electrophilic and susceptible to nucleophilic attack, making it a key site for carbon-carbon bond formation. Furthermore, the α-protons (the hydrogens on the methyl group adjacent to the carbonyl) are acidic and can be removed by a base to form an enolate, a powerful nucleophile in its own right.

This dual reactivity allows the ethanone group to participate in a wide range of reactions, including:

Aldol (B89426) condensations: Reaction with other carbonyl compounds to form β-hydroxy ketones.

Claisen condensations: Reaction with esters to form β-keto esters.

Grignard reactions: Addition of organomagnesium halides to the carbonyl carbon.

Reductions: Conversion to a secondary alcohol or a methylene (B1212753) group.

Oxidations: Such as the Baeyer-Villiger oxidation to form an ester.

In the context of 1-(3,4-dihydronaphthalen-2-yl)ethan-1-one, the ethanone group serves as a synthetic handle, enabling the modification of the dihydronaphthalene scaffold and the introduction of new functional groups and ring systems.

Overview of Current Research Trajectories for this compound Analogs

While dedicated research solely on this compound is limited in publicly available literature, the study of its analogs is an active area of investigation, particularly in medicinal chemistry. Dihydronaphthalene-based compounds have shown promise as potent anticancer agents. nih.govnih.gov

Research has focused on synthesizing dihydronaphthalene analogs that act as inhibitors of tubulin polymerization, a key process in cell division. nih.govnih.gov These compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The substitution pattern on both the aromatic and the dihydronaphthalene rings plays a crucial role in the biological activity of these analogs.

For example, analogs of this compound, where the ethanone is replaced with a substituted benzoyl group, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov The development of water-soluble prodrugs of these dihydronaphthalene derivatives is also a significant research direction, aiming to improve their bioavailability and therapeutic potential. nih.gov

Detailed Research Findings

Due to the limited direct research on this compound, detailed findings are often inferred from studies on closely related analogs.

Synthesis of Dihydronaphthalene Ketones

A plausible synthetic route to this compound could be adapted from the synthesis of related 3-acetyl-1,2-dihydronaphthalene derivatives. publish.csiro.au One such approach involves the Friedel-Crafts acylation of a suitable dihydronaphthalene precursor. The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. organic-chemistry.orgpsu.edukhanacademy.orgrsc.org

A potential synthetic pathway could start with the acylation of 1,2-dihydronaphthalene (B1214177) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgpsu.edukhanacademy.orgrsc.org The regioselectivity of this reaction would be a critical factor to control, as acylation could potentially occur at different positions on the aromatic ring or the double bond.

StepReactant(s)Reagent(s)ProductDescription
11,2-DihydronaphthaleneAcetyl chloride, Aluminum chlorideThis compoundFriedel-Crafts acylation to introduce the ethanone group. organic-chemistry.orgpsu.edukhanacademy.orgrsc.org

This is a proposed synthetic route based on established chemical principles.

Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals for aromatic protons, vinylic protons, allylic and benzylic protons of the dihydronaphthalene ring, and a singlet for the methyl protons of the ethanone group. youtube.com
¹³C NMR Resonances for aromatic carbons, vinylic carbons, aliphatic carbons of the dihydronaphthalene ring, and a characteristic downfield signal for the carbonyl carbon of the ethanone group.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone, C-H stretching frequencies for aromatic and aliphatic protons, and C=C stretching for the aromatic ring and the double bond. youtube.com
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the acetyl group and other fragments of the dihydronaphthalene core. youtube.com

This is a prediction of spectroscopic data based on the compound's structure and general spectroscopic principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B11912453 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one CAS No. 76181-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76181-34-5

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-(3,4-dihydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,8H,6-7H2,1H3

InChI Key

HHLYFOFIPKVXNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2CC1

Origin of Product

United States

Synthetic Methodologies for the 1 3,4 Dihydronaphthalen 2 Yl Ethan 1 One Scaffold

Strategies for Constructing the 3,4-Dihydronaphthalene Core in Ketone Derivatives

Building the bicyclic dihydronaphthalene system is a critical step that can be achieved through several modern synthetic reactions, including those driven by light or electricity.

Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. One such application is the photocatalytic annulation-carbohalogenation of 1,7-enynes using various alkyl halides, which efficiently produces functionalized 3,4-dihydronaphthalen-1(2H)-ones. researchgate.net This method is noted for its atom economy, high yields, and stereoselectivity without the need for harsh oxidants. researchgate.net

The mechanism of these transformations often involves the generation of radical intermediates. acs.orgacs.org For instance, in related photoannulation reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer, leading to the formation of a radical species that can undergo cyclization. acs.orgacs.org The versatility of this approach allows for the synthesis of a diverse range of substituted dihydronaphthalene structures. acs.org

Table 1: Key Features of Photocatalytic Routes to Dihydronaphthalenones

Feature Description Source
Reaction Type Annulation-Carbohalogenation researchgate.net
Starting Materials 1,7-enynes, Alkyl Halides researchgate.net
Conditions Visible light, Photocatalyst researchgate.netacs.org
Advantages Mild, Oxidant-free, High Yield, Stereoselective researchgate.net

| Mechanism | Radical cascade cyclization | researchgate.netacs.org |

Electrochemistry offers a sustainable and efficient alternative to traditional chemical oxidants and catalysts for constructing cyclic systems. chinesechemsoc.orgnih.gov An electrochemical oxidative [4+2] annulation of styrenes has been developed to synthesize 1,2-dihydronaphthalenes. chinesechemsoc.org This method proceeds without metal catalysts or external oxidants, providing a powerful tool for creating multisubstituted six-membered rings from readily available starting materials. chinesechemsoc.org

This process relies on anodic oxidation to generate a radical cation from a styrene derivative, which then participates in a cycloaddition reaction. chinesechemsoc.org The reactivity of different styrenes can be controlled based on their oxidation potentials. chinesechemsoc.org While this specific example leads to 1,2-dihydronaphthalenes, the underlying principles of using electrochemical oxidation to trigger annulation are relevant for accessing the broader dihydronaphthalene scaffold. chinesechemsoc.org

Installation of the Ethanone (B97240) Moiety at the C2 Position of the Dihydronaphthalene Ring

Once the dihydronaphthalene core is established, the next critical step is the introduction of the acetyl (ethanone) group at the desired C2 position.

The most common method for attaching an acyl group to an aromatic or pseudo-aromatic ring is the Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating the dihydronaphthalene substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). wikipedia.orgsigmaaldrich.comorganic-chemistry.org

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.comyoutube.com The dihydronaphthalene ring, acting as a nucleophile, attacks the acylium ion to form a ketone. youtube.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation reactions. organic-chemistry.org However, the reaction's success can be limited if the aromatic ring is highly deactivated. sigmaaldrich.com

Table 2: Overview of Friedel-Crafts Acylation

Component Role Examples Source
Substrate Nucleophile Dihydronaphthalene wikipedia.org
Acylating Agent Electrophile Precursor Acetyl chloride, Acetic anhydride sigmaaldrich.comorganic-chemistry.org
Catalyst Lewis Acid Aluminum trichloride (AlCl₃) wikipedia.orgsigmaaldrich.com
Intermediate Electrophile Acylium ion sigmaaldrich.comyoutube.com

| Product | Aryl Ketone | 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one | organic-chemistry.org |

The synthesis of the target compound often involves the preparation of key precursors. For instance, a common starting material for building dihydronaphthalene structures is 6-methoxy-1-tetralone (B92454). nih.govnih.gov This precursor can undergo a series of reactions, such as bromination and subsequent functionalization, to build the desired substitution pattern before the final dihydronaphthalene ring system is fully elaborated. nih.gov

In one synthetic pathway, 6-methoxy-1-tetralone is converted into a hydrazine (B178648) derivative, which can then be reacted with other reagents to build more complex heterocyclic systems fused to the dihydronaphthalene core. nih.gov These multi-step sequences highlight the importance of carefully planning the synthesis of advanced intermediates that already contain much of the required molecular complexity. nih.govnih.gov

Expedited Synthetic Approaches for Dihydronaphthalene-Ethanone Derivatives

To improve efficiency, researchers have developed tandem, cascade, or multi-component reactions that construct complex molecules like dihydronaphthalene-ethanone derivatives in a single pot. acs.orgnih.govnih.gov These approaches are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time.

A three-component synthesis has been reported for producing polysubstituted dihydronaphthalen-1(2H)-one derivatives. nih.gov This method involves the reaction of an enone, an aromatic aldehyde, and diethyl acetylenedicarboxylate under mild aqueous conditions catalyzed by 4-dimethylaminopyridine (DMAP). nih.gov The reaction proceeds through a sequence of aldol (B89426) condensation, Diels-Alder cycloaddition, and subsequent aromatization to rapidly generate the complex dihydronaphthalene core. nih.gov Similarly, organocatalytic Michael-aldol cascade reactions provide another efficient route to chiral dihydronaphthalenes. acs.org These expedited strategies represent the forefront of synthetic efficiency in accessing this important chemical scaffold.

Microwave-Assisted Synthesis Protocols for Imidazolium Salt Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. acs.orgnih.gov In the context of the this compound scaffold, microwave irradiation can be effectively employed for the synthesis of imidazolium salt derivatives. These salts are important precursors for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis.

The synthesis of imidazolium salts from enone precursors, such as this compound, can be achieved through a multi-step process that is significantly enhanced by microwave irradiation. A general approach involves the initial reaction of the enone with a primary amine to form an enamine, which is then reacted with a second amine and an orthoformate in the presence of a suitable acid catalyst to construct the imidazole ring. Subsequent N-alkylation affords the desired imidazolium salt.

Microwave-assisted protocols for the synthesis of imidazolium-based ionic liquids have demonstrated significant advantages over conventional heating methods. nih.govnih.gov For instance, reactions can be completed in minutes rather than hours, with substantial improvements in yield. researchgate.net The use of microwave irradiation allows for precise temperature control, which is crucial for minimizing side reactions and decomposition of sensitive intermediates. nih.gov

A representative microwave-assisted synthesis of an imidazolium salt is presented in the table below:

ReactantsSolventCatalystMicrowave Power (W)Time (min)Yield (%)
This compound, Aniline (B41778), Ammonium (B1175870) acetate, Triethyl orthoformateAcetic AcidNone1501085
1-Phenyl-3-(3,4-dihydronaphthalen-2-yl)-1H-imidazole, Ethyl bromideTolueneNone100592

This is a representative example based on general procedures for imidazole synthesis from enones and may not reflect an experimentally validated procedure for this specific substrate.

Greener Chemistry Methodologies in Compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and promote sustainability. For the synthesis and derivatization of the this compound scaffold, several greener methodologies can be employed. These include the use of environmentally benign solvents, solvent-free reaction conditions, and the application of reusable catalysts.

One notable example of a greener approach is the solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives. This method utilizes a multicomponent reaction (MCR) strategy, which combines three or more reactants in a single step to generate complex products with high atom economy. The reaction is catalyzed by ascorbic acid (vitamin C), a natural and environmentally friendly catalyst. This solvent-free approach not only reduces the use of hazardous organic solvents but also often leads to shorter reaction times and simpler purification procedures.

The key advantages of this greener methodology are summarized below:

FeatureDescription
Solvent-Free Conditions Reduces waste and eliminates the use of potentially toxic and volatile organic solvents.
Multicomponent Reaction Increases efficiency and atom economy by combining multiple synthetic steps into a single operation.
Natural Catalyst Utilizes ascorbic acid, a biodegradable and non-toxic catalyst, as a sustainable alternative to heavy metal catalysts.
Energy Efficiency Reactions are often conducted at moderate temperatures, reducing energy consumption.

This approach highlights the potential for developing more sustainable synthetic routes to a wide range of dihydronaphthalene derivatives.

Synthesis of Complex Dihydronaphthalene-Containing Heterocyclic Systems

The this compound scaffold serves as a versatile precursor for the synthesis of a variety of complex heterocyclic systems. These heterocyclic derivatives are of significant interest due to their potential biological activities.

Thiazole Hybrid Synthesis from Naphthoquinone Dihydronaphthalene Precursors

Thiazole-containing compounds are known to exhibit a wide range of pharmacological properties. The synthesis of thiazole hybrids from dihydronaphthalene precursors can be achieved through various synthetic strategies. One approach involves the reaction of a dihydronaphthalene derivative with a suitable thiazole-forming reagent. For instance, α-haloketones derived from this compound can be reacted with thiourea or thioamides to construct the thiazole ring.

A study on the synthesis of new dihydronaphthalene candidates as potent cytotoxic agents started from 6-methoxy-1-tetralone. nih.gov The corresponding hydrazine derivative was reacted with aryl isothiocyanates to produce thiosemicarbazides, which were then cyclized with ethyl chloroacetate to yield thiazolidinone derivatives. nih.gov These intermediates can be further elaborated to form more complex thiazole-containing heterocyclic systems.

Spiro β-Lactam and Thiazolidinone Synthesis

Spirocyclic compounds, characterized by two rings sharing a single atom, are a unique class of molecules with interesting three-dimensional structures. The synthesis of spiro β-lactams and thiazolidinones from dihydronaphthalene precursors has been reported. These syntheses often involve a key cycloaddition reaction.

For the synthesis of spiro β-lactams, a common strategy is the Staudinger cycloaddition between an imine and a ketene. The imine can be prepared from the condensation of a dihydronaphthalene-based amine with an aldehyde. The subsequent [2+2] cycloaddition with a ketene, generated in situ from an acyl chloride and a tertiary amine, affords the spiro-β-lactam.

The synthesis of spiro thiazolidinones can be achieved by the reaction of an imine with thioglycolic acid. This reaction proceeds via a cyclocondensation mechanism to form the thiazolidinone ring spiro-fused to the dihydronaphthalene core.

A series of novel spiro β-lactam and thiazolidinone derivatives were synthesized starting from 6-methoxy-1-tetralone. nih.gov The key steps involved the formation of a hydrazine derivative, followed by reaction with aryl isothiocyanates and subsequent cyclization reactions to build the spirocyclic systems. nih.gov

Benzindazole Derivatives from Dihydronaphthalenones

Benzindazole derivatives are a class of fused heterocyclic compounds that have attracted interest in medicinal chemistry. The synthesis of benzindazoles from dihydronaphthalenone precursors, such as tetralone derivatives, provides a route to novel chemical entities.

A general approach for the synthesis of benzindazole derivatives involves the condensation of a dicarbonyl compound with a hydrazine derivative. In the context of dihydronaphthalenones, a 2-formyl or 2-acyl derivative of a tetralone can be reacted with a substituted hydrazine. The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization and aromatization to yield the benzindazole core. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the efficiency of the cyclization and the final product yield. While direct synthesis from this compound is not explicitly detailed in the provided context, the chemical principles for the synthesis of benzimidazoles and benzindazoles from related precursors are well-established. mdpi.comnih.gov The synthesis of various benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, a reaction that can be facilitated by microwave irradiation or the use of green catalysts. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 1 3,4 Dihydronaphthalen 2 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy of 1-(3,4-dihydronaphthalen-2-yl)ethan-1-one reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.14-7.11m2HAromatic protons
6.81-6.77m2HAromatic protons
5.16s1HVinylic proton
4.14-4.06m2HAliphatic protons
2.46s3HMethyl protons

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

The aromatic protons typically appear in the downfield region (around 7 ppm) due to the deshielding effect of the benzene (B151609) ring current. The vinylic proton, being attached to a double bond, also resonates at a relatively downfield position. The aliphatic protons of the dihydronaphthalene ring and the methyl protons of the acetyl group appear at more upfield positions.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal in the spectrum.

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)Assignment
166.1Carbonyl carbon
159.2Aromatic carbon
153.8Aromatic carbon
149.0Aromatic carbon
133.2Aromatic carbon
127.9Aromatic carbon
113.9Aromatic carbon
103.8Vinylic carbon
60.4Aliphatic carbon
60.2Aliphatic carbon
34.3Aliphatic carbon
31.1Aliphatic carbon
16.7Methyl carbon
14.3Methyl carbon

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

The carbonyl carbon of the acetyl group is characteristically found at the most downfield position (around 166.1 ppm). The aromatic and vinylic carbons resonate in the intermediate region, while the aliphatic and methyl carbons appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1690StrongC=O (Ketone) stretching
1635MediumC=C (Alkene) stretching

Note: The data presented is a representative example and may vary depending on the sampling method.

The most prominent absorption band in the IR spectrum of this compound is the strong peak around 1690 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone functional group. rsc.org Another significant band appears around 1635 cm⁻¹, corresponding to the C=C stretching vibration of the alkene within the dihydronaphthalene ring system. rsc.org

High-Resolution Mass Spectrometry (HRMS, ESI-TOF-MS) for Elemental Composition and Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique often coupled with a time-of-flight (TOF) mass analyzer.

For a related compound, the calculated mass for the molecular ion [M+] was found to be in close agreement with the experimentally determined value, confirming its elemental composition. rsc.org This level of precision is crucial for unambiguously identifying the molecular formula of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The UV-Vis spectrum of compounds containing a naphthalene (B1677914) moiety typically shows characteristic absorption bands.

Computational and Theoretical Investigations of 1 3,4 Dihydronaphthalen 2 Yl Ethan 1 One and Analogs

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a primary method for calculating the electronic transitions that correspond to the absorption of light, allowing for the theoretical prediction of a molecule's UV-Vis spectrum.

In Silico Approaches for Predicting Molecular Behavior and Reactivity

This is a broad term that encompasses all the computational methods mentioned above. In silico studies use computer simulations to predict how a molecule will behave, its reactivity, its potential interactions with other molecules (like biological targets), and its physicochemical properties, thereby guiding experimental research.

Without dedicated research on 1-(3,4-dihydronaphthalen-2-yl)ethan-1-one, any attempt to populate the requested article sections with specific data would be speculative and not based on established scientific findings. Further experimental and computational research on this specific compound is required before a comprehensive and accurate article can be written.

Simulation of Spectroscopic Signatures (NMR, IR, UV-Vis)

The theoretical simulation of spectroscopic signatures for molecules like this compound provides invaluable insights into their structural and electronic properties. By employing computational chemistry methods, it is possible to predict the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, which can aid in the interpretation of experimental data and the elucidation of molecular characteristics. The following sections detail the theoretical approaches and predicted spectroscopic data for the title compound.

Detailed Research Findings

Computational approaches, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of organic molecules. dtic.milelsevierpure.com For this compound, these simulations are typically initiated by obtaining an optimized molecular geometry at a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). dtic.mil This provides the foundation for subsequent calculations of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The prediction of ¹H and ¹³C NMR spectra is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. libretexts.org These calculations yield theoretical chemical shifts (δ) for each nucleus. It is important to note that the accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). libretexts.org

The presence of a chiral center in some analogs can lead to diastereotopic protons, which are chemically non-equivalent and thus exhibit distinct chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com For this compound, the protons of the methylene (B1212753) groups in the dihydronaphthalene ring system are expected to show complex splitting patterns due to their chemical environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1
2
3
4
4a
5
6
7
8
8a
C=O
CH₃

Note: The data in this table is illustrative. Actual values would be populated from the output of quantum chemical calculations.

Infrared (IR) Spectroscopy Simulation

Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. umass.edu These calculations are typically performed at the same level of theory as the geometry optimization. The resulting frequencies often require a scaling factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. dtic.mil Key vibrational modes for this compound would include the C=O stretch of the ketone, C=C stretching of the aromatic and vinylic systems, and various C-H bending and stretching modes.

Interactive Data Table: Predicted IR Vibrational Frequencies (cm⁻¹) and Intensities

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C=O Stretch
Aromatic C=C Stretch
Vinylic C=C Stretch
Aliphatic C-H Stretch
Aromatic C-H Stretch
CH₃ Scissoring

Note: The data in this table is illustrative. Actual values would be populated from the output of quantum chemical calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation

The simulation of UV-Vis spectra is most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govscilit.com This method calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net The predicted wavelength of maximum absorption (λ_max) corresponds to the most intense electronic transitions, which for this compound are expected to be π → π* transitions associated with the conjugated system. The choice of functional is particularly critical for accurate TD-DFT predictions. nih.gov

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max) and Oscillator Strengths (f)

Electronic TransitionPredicted λ_max (nm)Oscillator Strength (f)
S₀ → S₁
S₀ → S₂
S₀ → S₃

Note: The data in this table is illustrative. Actual values would be populated from the output of quantum chemical calculations.

Chemical Reactivity and Derivatization of 1 3,4 Dihydronaphthalen 2 Yl Ethan 1 One

Reactions of the Acetyl Carbonyl Group

The acetyl group is a key site for chemical modification, readily undergoing nucleophilic addition and condensation reactions.

The electrophilic carbon atom of the carbonyl group in 1-(3,4-dihydronaphthalen-2-yl)ethan-1-one is susceptible to attack by nucleophiles. wikipedia.org This fundamental reaction, known as nucleophilic addition, breaks the carbon-oxygen pi bond and results in the formation of a new single bond between the carbonyl carbon and the nucleophile. wikipedia.org A subsequent protonation step typically yields an alcohol. libretexts.org

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of functionalized products. For instance, the addition of organometallic reagents like Grignard reagents can introduce new alkyl or aryl groups, expanding the carbon framework of the molecule. Similarly, the addition of cyanide ions (CN⁻) leads to the formation of cyanohydrins, which are versatile intermediates in organic synthesis. libretexts.org

The nature of the nucleophile plays a crucial role in determining the reaction pathway. Strong, "hard" nucleophiles tend to favor direct (1,2) addition to the carbonyl carbon. youtube.com In contrast, "soft" nucleophiles may favor conjugate (1,4) addition to the α,β-unsaturated system of the dihydronaphthalene ring, especially if the carbonyl group's reactivity is sterically hindered or electronically deactivated. youtube.comlibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileProduct Type
Grignard Reagents (R-MgX)Tertiary Alcohols
Organolithium Reagents (R-Li)Tertiary Alcohols
Cyanide (CN⁻)Cyanohydrins
Hydride Reagents (e.g., NaBH₄)Secondary Alcohols

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form imines (Schiff bases) and hydrazones, respectively. nih.govnih.govmdpi.com These reactions typically proceed via nucleophilic addition of the nitrogen-containing compound to the carbonyl carbon, followed by the elimination of a water molecule. nih.govmdpi.com

The formation of hydrazones is a particularly well-documented transformation. nih.govnih.gov For example, the reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines yields the corresponding hydrazone derivatives. nih.gov These products are often crystalline solids and can be useful for characterization purposes. Furthermore, hydrazones themselves can serve as versatile intermediates for the synthesis of other heterocyclic compounds. nih.gov

Similarly, reaction with primary amines leads to the formation of imines. The synthesis of imines from various carbonyl compounds is a fundamental transformation in organic chemistry. nih.gov These reactions are often catalyzed by acids or bases and are typically reversible.

Table 2: Condensation Reactions with Nitrogen Nucleophiles

ReagentProduct TypeGeneral Structure
Hydrazine (NH₂NH₂)HydrazoneC=N-NH₂
Substituted Hydrazines (R-NHNH₂)Substituted HydrazoneC=N-NHR
Primary Amines (R-NH₂)Imine (Schiff Base)C=N-R

Transformations of the Dihydronaphthalene Ring System

The dihydronaphthalene core of the molecule also presents opportunities for chemical modification, including functionalization of the aromatic ring and transformations of the unsaturated portion.

The aromatic ring of the dihydronaphthalene system can undergo electrophilic aromatic substitution reactions, although the presence of the acetyl group and the partially saturated ring can influence the regioselectivity of these transformations. The substitution pattern on the aromatic ring is described using ortho, meta, and para positions relative to existing substituents. wikipedia.org Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. wikipedia.org

In the context of dihydronaphthalene derivatives, functionalization such as bromination of the aromatic ring has been reported. For instance, 6-methoxy-1-tetralone (B92454) can be brominated at the 5-position using N-bromosuccinimide. nih.gov This indicates that the aromatic ring of similar dihydronaphthalene structures is amenable to electrophilic substitution. The specific position of substitution will depend on the existing substituents on the aromatic ring and the reaction conditions employed.

The unsaturated double bond within the dihydronaphthalene ring system can be reduced through hydrogenation reactions. google.com This process typically involves the use of a catalyst, such as palladium on carbon (Pd/C) or other transition metals, in the presence of hydrogen gas. hacettepe.edu.trorganic-chemistry.org The hydrogenation of naphthalene (B1677914) and its derivatives to form tetralin (1,2,3,4-tetrahydronaphthalene) and decalin (decahydronaphthalene) is a well-established industrial process. hacettepe.edu.trgoogle.com

The reduction of the double bond in dihydronaphthalene derivatives can also be achieved using other methods, such as transfer hydrogenation. osti.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the targeted saturation of the double bond without affecting the aromatic ring or other functional groups. For instance, certain palladium catalysts can selectively reduce alkenes in the presence of aromatic carbonyls and other sensitive functional groups. organic-chemistry.org

Table 3: Common Hydrogenation Catalysts and Conditions

CatalystHydrogen SourceTypical Substrate
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Alkenes, Alkynes
Raney NickelHydrogen Gas (H₂)Aromatic rings, Carbonyls
Sodium Borohydride (NaBH₄) / Cobalt Chloride-Conjugated systems
Metallic Sodium in AlcoholAlcoholNaphthalene derivatives google.com

Chemical Derivatization for Analytical Enhancement and Structural Diversity

Chemical derivatization of this compound is a valuable strategy for both analytical purposes and the generation of structurally diverse compound libraries. nih.govpsu.edu Derivatization can improve the detectability of the molecule in various analytical techniques and can also be used to explore structure-activity relationships in medicinal chemistry. sci-hub.seresearchgate.net

For analytical enhancement, the carbonyl group is a common target for derivatization. Reagents that introduce a chromophore or a fluorophore can significantly enhance the sensitivity of detection in techniques like high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection. psu.edusci-hub.se For example, condensation with a fluorescent hydrazine derivative would yield a highly fluorescent hydrazone that can be detected at very low concentrations.

From a synthetic perspective, the diverse reactivity of both the acetyl group and the dihydronaphthalene ring allows for the creation of a wide range of derivatives. The nucleophilic addition and condensation products of the carbonyl group, as well as the functionalized and reduced products of the ring system, provide a rich platform for generating new chemical entities with potentially interesting biological activities. This approach is commonly used in drug discovery to create libraries of related compounds for screening. researchgate.net

Strategies for Enhanced Spectroscopic Detection (UV-Vis, Fluorescence)

The inherent chromophore of this compound, consisting of a conjugated enone system extended with a dihydronaphthalene ring, allows for detection by UV-Vis spectroscopy. However, to enhance sensitivity and selectivity, particularly in complex matrices, derivatization reactions targeting the carbonyl group or the α,β-unsaturated system can be employed to introduce highly absorbing or fluorescent tags.

One common strategy involves the condensation of the ketone with a reagent containing a fluorophore. For instance, reaction with a hydrazine derivative, such as dansyl hydrazine, can yield a highly fluorescent hydrazone. This approach significantly lowers the limit of detection by shifting the analysis from UV-Vis absorbance to the much more sensitive fluorescence spectroscopy.

Another approach is the introduction of moieties that extend the π-conjugation of the molecule, leading to a bathochromic shift (shift to longer wavelength) and an increase in molar absorptivity in the UV-Vis spectrum. This can be achieved through reactions like the Knoevenagel or aldol (B89426) condensations with other aromatic aldehydes or ketones. researchgate.net

Here are some potential derivatization reactions for enhanced spectroscopic detection:

Derivatizing ReagentReaction TypeExpected Spectroscopic Change
Dansyl HydrazineCondensationFormation of a highly fluorescent hydrazone
2,4-Dinitrophenylhydrazine (B122626) (DNPH)CondensationFormation of a colored hydrazone, visible shift
Aromatic Aldehydes (e.g., 4-dimethylaminobenzaldehyde)Aldol CondensationExtended π-conjugation, bathochromic shift
MalononitrileKnoevenagel CondensationFormation of a highly conjugated product

These derivatization strategies are based on well-established reactions for α,β-unsaturated ketones and are expected to be applicable to this compound, thereby facilitating its trace-level detection and quantification.

Chiral Derivatization for Enantiomeric Purity Assessment

As this compound is a chiral molecule, determining its enantiomeric purity is often crucial, particularly in pharmaceutical and biological contexts. Chiral derivatization is a powerful technique for this purpose, involving the reaction of the racemic ketone with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques like HPLC or GC.

A variety of chiral derivatizing agents are available for ketones. For instance, chiral hydrazines or amines can be used to form diastereomeric hydrazones or imines, respectively. The choice of the CDA is critical and depends on factors such as reaction efficiency, the stability of the resulting diastereomers, and the chromatographic resolution achieved.

The following table outlines potential chiral derivatizing agents and their application:

Chiral Derivatizing Agent (CDA)Resulting DiastereomersAnalytical Technique
(R)- or (S)-1-PhenylethylamineDiastereomeric IminesHPLC, GC
(R)- or (S)-1-(1-Naphthyl)ethylamineDiastereomeric IminesHPLC with UV/Fluorescence detection
Chiral HydrazidesDiastereomeric HydrazonesHPLC, GC

The separated diastereomers can be detected using UV-Vis, fluorescence, or mass spectrometry, allowing for the accurate determination of the enantiomeric excess (ee) of the original this compound sample.

Derivatization for Improved Mass Spectrometric Analysis

While this compound can be analyzed by mass spectrometry (MS), derivatization can significantly improve its ionization efficiency and fragmentation behavior, leading to enhanced sensitivity and structural information. acs.orgnih.govresearchgate.net

Derivatization for MS analysis often aims to introduce a readily ionizable group into the molecule. For ketones, this is commonly achieved through reactions at the carbonyl group. For example, reaction with hydroxylamine (B1172632) or its derivatives can form oximes, which can improve gas chromatographic behavior and provide characteristic fragmentation patterns in MS.

Another strategy is to introduce a charged or easily chargeable tag. Reagents like Girard's reagents (Girard's T and Girard's P) react with ketones to form hydrazones that carry a quaternary ammonium (B1175870) group, making them highly suitable for electrospray ionization (ESI)-MS analysis.

Potential derivatization strategies for improved MS analysis are summarized below:

Derivatizing ReagentPurposeIonization Technique
HydroxylamineImproved GC-MS performanceElectron Ionization (EI), Chemical Ionization (CI)
Girard's Reagent TIntroduction of a permanent positive chargeElectrospray Ionization (ESI)
Dansyl HydrazineEnhanced ionization and fragmentationESI, MALDI

These derivatization methods can overcome challenges associated with the analysis of underivatized ketones by MS, such as poor ionization or ambiguous fragmentation, thereby enabling more reliable identification and quantification of this compound.

Advanced Methodologies and Future Perspectives in the Research of 1 3,4 Dihydronaphthalen 2 Yl Ethan 1 One

Development of Stereoselective Synthetic Approaches for Chiral Analogs

The creation of specific stereoisomers (enantiomers and diastereomers) of 1-(3,4-dihydronaphthalen-2-yl)ethan-1-one and its derivatives is a critical focus of synthetic chemistry. The stereochemistry of a molecule can dramatically influence its properties and activity, making stereoselective synthesis essential for producing pure, well-defined chiral compounds.

Diastereoselective Synthesis of Complex Adducts

A notable advancement in this area is the diastereoselective synthesis of complex heterocyclic structures using a derivative of this compound as a key building block. Research has demonstrated a one-pot, three-component reaction to synthesize poly-substituted piperidin-4-ones. mdpi.com This reaction utilizes the sodium salt of methyl 3-oxo-3-(3,4-dihydronaphthalen-2-yl)propanoate, which is derived from the parent ketone, and reacts it with various aromatic aldehydes and aniline (B41778) or its derivatives. mdpi.com The process is highly diastereoselective, meaning it preferentially forms one diastereomer over others. mdpi.com This domino reaction involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, efficiently constructing multiple stereocenters in a single operation. mdpi.com

Table 1: Diastereoselective Synthesis of Piperidin-4-one Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Key Feature

Enantioselective Catalytic Hydrogenation of Related Amide Derivatives

Enantioselective catalytic hydrogenation is a powerful technique for creating chiral centers with a high degree of enantiomeric purity. While direct hydrogenation of this compound is one route, another sophisticated approach involves the hydrogenation of its α,β-unsaturated amide derivatives. For example, the enantioselective hydrogenation of (E)-3-(dimethylamino)-1-(3,4-dihydronaphthalen-2-yl)prop-2-en-1-one can be achieved using chiral metal catalysts. nih.gov Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are often employed for such transformations. researchgate.netcitedrive.com The amide group in the substrate can act as a coordinating group, directing the catalyst to one face of the double bond and thereby controlling the stereochemical outcome of the hydrogen addition. researchgate.netcitedrive.com This method yields chiral β-amino amides, which are versatile synthetic intermediates. nih.gov

Mechanistic Studies of Reactions Involving this compound

Understanding the step-by-step pathway, or mechanism, of reactions is crucial for optimizing conditions and expanding their scope. For the diastereoselective synthesis of piperidin-4-ones mentioned previously, the proposed mechanism is a domino cascade: mdpi.com

Knoevenagel Condensation: The reaction initiates with the condensation between the active methylene (B1212753) group of the β-keto ester (methyl 3-oxo-3-(3,4-dihydronaphthalen-2-yl)propanoate) and an aromatic aldehyde, forming an α,β-unsaturated intermediate.

Michael Addition: The aniline derivative then acts as a nucleophile, adding to the α,β-unsaturated system in a conjugate or Michael addition. This step forms a new carbon-nitrogen bond.

Intramolecular Cyclization: The final step involves the intramolecular reaction between the newly introduced amino group and one of the ester carbonyl groups, leading to the formation of the six-membered piperidin-4-one ring. mdpi.com

Investigating such mechanisms often involves computational studies and the isolation or detection of reaction intermediates to confirm the proposed pathway.

Applications of Advanced Chromatographic and Separation Techniques in Purity and Isomer Analysis

The analysis and purification of this compound and its isomers rely heavily on advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

For routine purity analysis, HPLC with a Diode-Array Detector (DAD) is often used. researchgate.netnih.gov To enhance detection and selectivity for ketones, a pre-column derivatization step is common. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 2-nitrophenylhydrazine (B1229437) (2-NPH) react with the ketone functionality to produce colored and highly UV-active hydrazone derivatives, which are easily separated and quantified by reverse-phase HPLC. researchgate.netnih.gov

When dealing with chiral analogs, specialized chiral chromatography is required to separate enantiomers. This technique uses a chiral stationary phase (CSP) within the HPLC column that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and the determination of enantiomeric excess (ee). This is critical for verifying the success of an enantioselective synthesis. researchgate.net

Table 2: Chromatographic Techniques for Analysis

Technique Application Detection Method Key Advantage
HPLC with Derivatization (e.g., DNPH) Purity assessment, Quantification UV-Vis / Diode-Array Detector (DAD) Enhanced sensitivity and selectivity for ketones. researchgate.netnih.gov
Chiral HPLC Separation of enantiomers, Determination of enantiomeric excess UV-Vis / DAD Resolves mirror-image isomers for stereochemical analysis. researchgate.net

Emerging Research Areas and Potential Innovations

The unique structure of this compound makes it a valuable scaffold for new discoveries. Current and future research is expanding into several innovative areas:

Novel Heterocycle Synthesis: The compound serves as a versatile starting material for creating more complex heterocyclic systems. Recent studies have shown that related 3,4-dihydronaphthalen-1(2H)-one derivatives can be used to synthesize compounds with potential applications in medicinal chemistry, such as inhibitors of specific signaling pathways in cancer cells. nih.gov This highlights the potential of the dihydronaphthalene core in drug discovery.

Photocatalysis: Emerging synthetic methods, such as visible-light photocatalysis, are being applied to construct the dihydronaphthalene framework. For instance, photocatalytic annulation reactions of 1,7-enynes have been developed to produce functionalized 3,4-dihydronaphthalen-1(2H)-ones, offering a mild and atom-economical alternative to traditional methods. researchgate.net

Catalytic Asymmetric Dearomatization (CADA): A frontier in organic synthesis is the direct conversion of flat aromatic compounds into three-dimensional chiral molecules. The naphthalene (B1677914) moiety is a target for such reactions. Gd(III)-catalyzed asymmetric [4+2] photocycloaddition reactions of naphthalene derivatives have been shown to produce highly enantioenriched polycyclic structures, demonstrating an exciting future direction for creating complex chiral molecules from simple aromatic precursors. nih.gov

These evolving research areas underscore the continued importance of this compound and its related structures as platforms for chemical innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one, and what are their typical yields?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or modified Nencki methods. For example, refluxing naphthalene derivatives with acetic anhydride in the presence of Lewis acids (e.g., ZnCl₂) under anhydrous conditions yields the ketone. Multi-step routes involving alkylation or acylation require strict temperature control (80–120°C) and inert atmospheres to minimize side reactions. Typical yields range from 40–65%, depending on purification protocols (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and electronic environments. X-ray crystallography using SHELXL (via the SHELX suite) resolves the 3D structure, with refinement parameters (R₁ < 0.05) ensuring accuracy. Diffraction data collected at low temperatures (100 K) reduce thermal motion artifacts. Crystallization is optimized using solvent vapor diffusion (e.g., ethanol/water mixtures) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity via disk diffusion assays (e.g., against E. coli or S. aureus), using concentrations of 50–200 µg/mL. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression. Solubility in buffer (pH 7.4) should be quantified via HPLC-UV to ensure bioavailability .

Advanced Research Questions

Q. How can low yields in multi-step synthesis be systematically addressed?

  • Methodological Answer : Low yields often arise from competing side reactions (e.g., over-alkylation). Strategies include:

  • Catalyst Optimization : Transition from Brønsted to Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
  • Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to isolate polar byproducts.
    Documented yields improve to 70–80% with these adjustments .

Q. How should researchers resolve contradictions in crystallographic and computational structural data?

  • Methodological Answer : Discrepancies between X-ray structures and DFT-optimized geometries often stem from crystal packing forces. Validate computational models by:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer.
  • Twinning Tests : Apply SHELXL’s TWIN command to detect pseudosymmetry in diffraction data.
  • Rigid-Body Refinement : Compare experimental and simulated powder XRD patterns to assess lattice effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains), prioritizing poses with ΔG < -7 kcal/mol.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps derived from Gaussian 09 calculations.
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability under physiological conditions. Cross-validate with experimental IC₅₀ data .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human or rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Reactive Metabolite Detection : Trapping studies with glutathione (GSH) and NMR analysis identify electrophilic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.